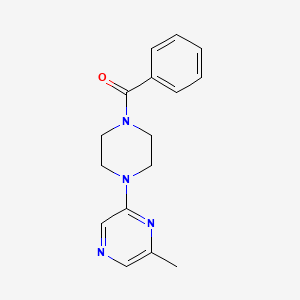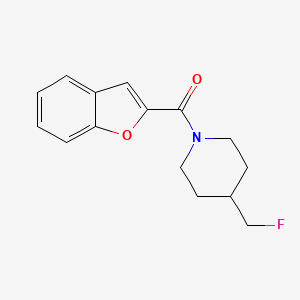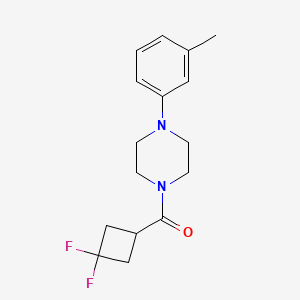![molecular formula C13H17N3OS B15114543 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B15114543.png)
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide is a chemical compound with a unique structure that combines a pyridine ring with a cyano group and a sulfanyl group, attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide typically involves the reaction of 3-cyanopyridine-2-thiol with N-(3-methylbutyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the acetamide group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes or receptors, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide
- 2-{2-[(3-cyanopyridin-2-yl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid
- 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3-fluoro-2-methylphenyl)acetamide
Uniqueness
2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 3-methylbutyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
Molecular Formula |
C13H17N3OS |
|---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
2-(3-cyanopyridin-2-yl)sulfanyl-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C13H17N3OS/c1-10(2)5-7-15-12(17)9-18-13-11(8-14)4-3-6-16-13/h3-4,6,10H,5,7,9H2,1-2H3,(H,15,17) |
InChI Key |
ULZAMBYZRHBBRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CSC1=C(C=CC=N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]benzonitrile](/img/structure/B15114460.png)

![2-(4-fluorophenoxy)-N-[2-hydroxy-4-(methylsulfanyl)butyl]acetamide](/img/structure/B15114469.png)

![5-Methyl-4-(4-{[3-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B15114481.png)
![6-(2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)pyridin-3-amine](/img/structure/B15114482.png)
![1-[4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B15114501.png)

![2-[4-(4-Bromophenyl)piperazin-1-yl]pyrazine](/img/structure/B15114516.png)
![1-Cyclopropanecarbonyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B15114524.png)
![1-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}propan-1-one](/img/structure/B15114530.png)

![N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride](/img/structure/B15114547.png)
![1-methyl-5-[(oxan-4-yloxy)methyl]-1H-1,2,4-triazole](/img/structure/B15114551.png)
